molecular formula C6H8O3 B562465 2-Acetylbutyrolactone-3,3,4,4-d4 CAS No. 476646-93-2

2-Acetylbutyrolactone-3,3,4,4-d4

Cat. No.: B562465
CAS No.: 476646-93-2
M. Wt: 132.151
InChI Key: OMQHDIHZSDEIFH-RRVWJQJTSA-N
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Description

2-Acetylbutyrolactone-3,3,4,4-d4 is a deuterated derivative of 2-Acetylbutyrolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H4D4O3, and it has a molecular weight of 132.15 g/mol. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

2-Acetylbutyrolactone-3,3,4,4-d4 can be synthesized through several methods. One common method involves the condensation reaction between an ester of acetic acid, such as ethyl acetate, and butyrolactone in an alkaline solution . Another method includes reacting ethylene oxide with ethyl acetoacetate under alkaline conditions . Industrial production methods typically involve these synthetic routes but on a larger scale to meet the demand for research and industrial applications.

Chemical Reactions Analysis

2-Acetylbutyrolactone-3,3,4,4-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The carbonyl group in this compound readily reacts with amines to form Schiff bases. Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-Acetylbutyrolactone-3,3,4,4-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a precursor in organic synthesis and to identify primary amines through chemical fluorescence.

    Biology: The compound’s derivatives are used in spectrofluorimetry to study biological molecules.

    Medicine: It is involved in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like risperidone and paliperidone.

    Industry: The compound is used in the production of specialty chemicals and as a standard in analytical chemistry.

Comparison with Similar Compounds

2-Acetylbutyrolactone-3,3,4,4-d4 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

    2-Acetylbutyrolactone: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.

    2-Acetyl-γ-butyrolactone: Another derivative with similar applications in organic synthesis and fluorescence studies.

    2-Oxo-3-acetyltetrahydrofuran: A structurally related compound used in similar research applications.

These compounds share similar chemical properties but differ in their specific applications and benefits, particularly in the context of deuterium labeling.

Properties

IUPAC Name

3-acetyl-4,4,5,5-tetradeuteriooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHDIHZSDEIFH-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(=O)OC1([2H])[2H])C(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661770
Record name 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476646-93-2
Record name 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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